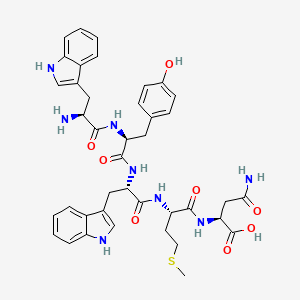![molecular formula C33H24O6 B14229097 1,1',1''-[Benzene-1,3,5-triyltris(carbonyl-4,1-phenylene)]tri(ethan-1-one) CAS No. 825633-33-8](/img/structure/B14229097.png)
1,1',1''-[Benzene-1,3,5-triyltris(carbonyl-4,1-phenylene)]tri(ethan-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’'-[Benzene-1,3,5-triyltris(carbonyl-4,1-phenylene)]tri(ethan-1-one) is a complex organic compound characterized by its unique structure, which includes three ethanone groups attached to a benzene ring through carbonyl-phenylene linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-[Benzene-1,3,5-triyltris(carbonyl-4,1-phenylene)]tri(ethan-1-one) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzene Core: The benzene core can be synthesized through various methods, such as the trimerization of acetylene derivatives or the cyclization of appropriate precursors.
Attachment of Carbonyl Groups: The carbonyl groups are introduced through Friedel-Crafts acylation reactions, where benzene is reacted with ethanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Linking Phenylene Groups: The phenylene groups are attached via electrophilic aromatic substitution reactions, where the benzene ring is functionalized with carbonyl-phenylene linkages.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and high-throughput screening may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’,1’'-[Benzene-1,3,5-triyltris(carbonyl-4,1-phenylene)]tri(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’,1’'-[Benzene-1,3,5-triyltris(carbonyl-4,1-phenylene)]tri(ethan-1-one) has several scientific research applications:
Materials Science: Used in the synthesis of advanced polymers and supramolecular structures.
Organic Chemistry: Serves as a building block for complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of 1,1’,1’'-[Benzene-1,3,5-triyltris(carbonyl-4,1-phenylene)]tri(ethan-1-one) involves its interaction with various molecular targets. The carbonyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s aromatic nature allows it to participate in π-π stacking interactions, which can affect molecular recognition and binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Tris(phenylcarbonyl)benzene: Similar structure but lacks the ethanone groups.
1,3,5-Tris(acetyl)benzene: Similar structure but with acetyl groups instead of carbonyl-phenylene linkages.
Benzene-1,3,5-triyltriacetate: Similar core structure but with acetate groups.
Uniqueness
1,1’,1’'-[Benzene-1,3,5-triyltris(carbonyl-4,1-phenylene)]tri(ethan-1-one) is unique due to its specific arrangement of carbonyl-phenylene linkages and ethanone groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and pharmaceuticals.
Eigenschaften
CAS-Nummer |
825633-33-8 |
|---|---|
Molekularformel |
C33H24O6 |
Molekulargewicht |
516.5 g/mol |
IUPAC-Name |
1-[4-[3,5-bis(4-acetylbenzoyl)benzoyl]phenyl]ethanone |
InChI |
InChI=1S/C33H24O6/c1-19(34)22-4-10-25(11-5-22)31(37)28-16-29(32(38)26-12-6-23(7-13-26)20(2)35)18-30(17-28)33(39)27-14-8-24(9-15-27)21(3)36/h4-18H,1-3H3 |
InChI-Schlüssel |
KAWGHMOGVXCZIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)C(=O)C3=CC=C(C=C3)C(=O)C)C(=O)C4=CC=C(C=C4)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


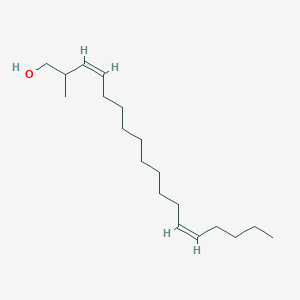
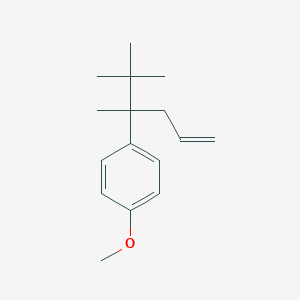
![3-(3-{[tert-Butyl(dimethyl)silyl]oxy}prop-1-en-1-ylidene)heptan-1-ol](/img/structure/B14229032.png)
![5-({[5-(4-Hydroxyphenyl)pyridin-3-yl]amino}methyl)-2-methoxyphenol](/img/structure/B14229033.png)
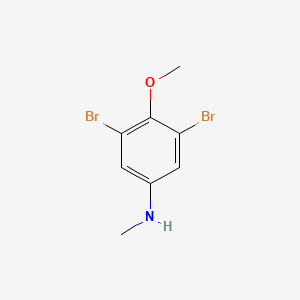
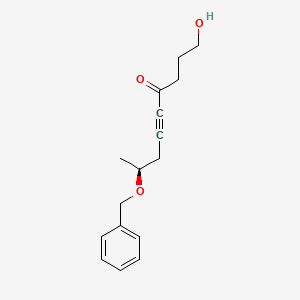
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-phenyl-](/img/structure/B14229043.png)
![Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14229049.png)
![Methanone, (1S,3R,4R)-2-oxabicyclo[2.2.2]oct-5-en-3-ylphenyl-](/img/structure/B14229050.png)

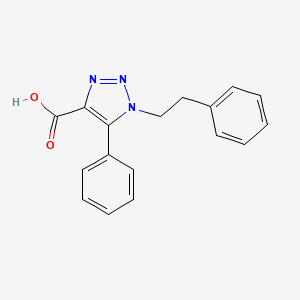
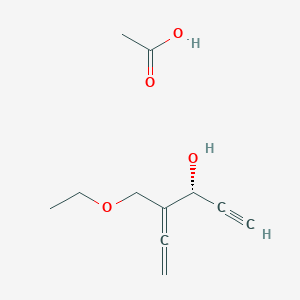
![2,4,4-Trimethyl-3-[(trimethylsilyl)ethynyl]cyclohex-2-en-1-one](/img/structure/B14229083.png)
